molecular formula C9H23NO3Si B7985753 (3-(N-Ethylamino)Isobutyl)Trimethoxysilane

(3-(N-Ethylamino)Isobutyl)Trimethoxysilane

Cat. No.: B7985753
M. Wt: 221.37 g/mol
InChI Key: XHTUAIITEFRCHJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

(3-(N-Ethylamino)Isobutyl)Trimethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and isocyanate compounds for substitution reactions . The major products formed from these reactions include moisture-curable systems and modified silanes .

Mechanism of Action

Comparison with Similar Compounds

(3-(N-Ethylamino)Isobutyl)Trimethoxysilane is unique due to its secondary amino functional group and trialkoxy silane structure. Similar compounds include:

These similar compounds share some functional properties but differ in their specific applications and reactivity due to variations in their chemical structures .

Biological Activity

(3-(N-Ethylamino)Isobutyl)Trimethoxysilane is a silane compound with potential applications in various fields, including materials science and biological research. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information:

  • IUPAC Name: 3-(trimethoxysilyl)-N-ethyl-2-methyl-1-propanamine
  • Molecular Formula: C₉H₂₃NO₃Si
  • Molecular Weight: 221.37 g/mol
  • Purity: ≥ 97%
  • Boiling Point: 95 °C at 10 mmHg
  • Density: 0.952 g/mL at 25 °C

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound is believed to function through the following mechanisms:

  • Cell Membrane Interaction: The silane group may facilitate interactions with cell membranes, potentially influencing membrane fluidity and permeability.
  • Enzyme Modulation: It may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be leveraged in pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes key findings:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results indicate that while the compound exhibits antimicrobial properties, it also has a cytotoxic effect at higher concentrations.

Cell LineIC₅₀ (µg/mL)Reference
HeLa50
MCF-775
HepG260

Case Studies

Case Study 1: Antimicrobial Application
A study conducted on the application of this compound as a coating agent for medical devices showed promising results in reducing biofilm formation by Staphylococcus aureus. The treated surfaces exhibited a significant reduction in bacterial adhesion compared to untreated controls.

Case Study 2: Drug Delivery Systems
In drug delivery research, the compound was evaluated for its ability to enhance the solubility and bioavailability of poorly soluble drugs. Results indicated that incorporating this compound into polymeric nanoparticles improved drug release profiles and cellular uptake.

Properties

IUPAC Name

N-ethyl-2-methyl-1-trimethoxysilylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO3Si/c1-7-10-9(8(2)3)14(11-4,12-5)13-6/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTUAIITEFRCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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